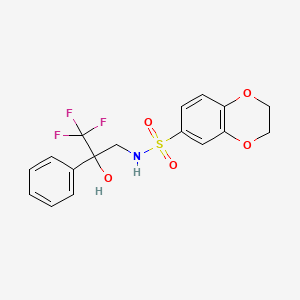

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

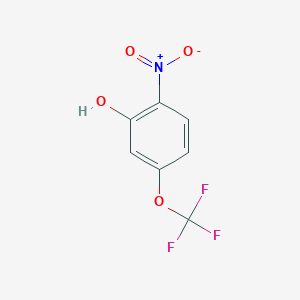

This compound has a molecular formula of C17H16F3NO5S, an average mass of 403.373 Da, and a monoisotopic mass of 403.070129 Da . It is a complex organic compound that contains several functional groups, including a trifluoro group, a hydroxy group, a phenyl group, a dihydrobenzodioxine group, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The trifluoro group and the phenyl group are attached to the same carbon atom, which is also attached to a hydroxy group. This carbon atom is part of a propyl chain that is attached to a dihydrobenzodioxine ring. The sulfonamide group is attached to the 6-position of the dihydrobenzodioxine ring .Applications De Recherche Scientifique

Environmental Impact and Degradation

A novel microbial strategy involving ipso-hydroxylation followed by fragmentation has been identified for the degradation of sulfonamide antibiotics, which includes compounds structurally related to N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. This degradation pathway is crucial for mitigating the environmental persistence of these compounds and their potential in propagating antibiotic resistance (Ricken et al., 2013).

Pharmaceutical Applications

Sulfonamide compounds, including derivatives of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, have been extensively studied for their pharmaceutical applications. These studies have focused on their potential as carbonic anhydrase inhibitors for the treatment of conditions such as glaucoma, where compounds have shown promising ocular hypotensive effects (Graham et al., 1989; Scozzafava et al., 2000).

Synthesis and Chemical Properties

The compound has also been a subject of interest in studies focusing on the synthesis of new sulfonamide derivatives, where it serves as a precursor or model compound. These studies aim at understanding the chemical properties and potential applications of such derivatives in various fields, including as enzyme inhibitors or in developing new pharmaceuticals (Irshad, 2018; Abbasi et al., 2019).

Biochemical Research

In biochemical research, the interaction of similar sulfonamide structures with proteins, such as bovine serum albumin, has been studied to understand their binding mechanisms and implications for drug design and delivery (Jun et al., 1971).

Propriétés

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3NO5S/c18-17(19,20)16(22,12-4-2-1-3-5-12)11-21-27(23,24)13-6-7-14-15(10-13)26-9-8-25-14/h1-7,10,21-22H,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMYBAFVPCOPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2766297.png)

![2-chloro-N-{3-[(pyrrolidin-2-ylidene)sulfamoyl]phenyl}acetamide](/img/structure/B2766298.png)

![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)

![3-(2-oxo-2-(3-(3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766306.png)

![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)

![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B2766311.png)